molecular formula C26H22N2O4 B1302895 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid CAS No. 270065-87-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Cat. No.: B1302895
CAS No.: 270065-87-7
M. Wt: 426.5 g/mol
InChI Key: JCMKWCSZEZUIQG-IBGZPJMESA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 3-cyanophenyl substituent on the β-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The meta-cyano substitution on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3S)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKWCSZEZUIQG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375860
Record name (3S)-4-(3-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-87-7
Record name (βS)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-(3-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection:

    Formation of the Cyanophenyl Group:

    Coupling Reaction: The protected amine is then coupled with the appropriate butanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The cyanophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The butanoic acid backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The primary structural distinction among analogues lies in the substituent type and position on the phenyl ring. Key examples include:

Compound Name Substituent Position & Type Molecular Weight CAS Number Key Properties/Applications
(S)-3-Fmoc-amino-4-(3-cyanophenyl)butanoic acid (Target Compound) 3-CN 424.45* Not provided High electron withdrawal; potential protease inhibitor applications.
(S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic acid 4-CF₃ 469.45 270065-81-1 Enhanced lipophilicity; used in peptide-based drug discovery.
(S)-3-Fmoc-amino-4-(4-iodophenyl)butanoic acid 4-I 527.35 270065-72-0 Heavy atom for crystallography; radioimaging potential.
(R)-3-Fmoc-amino-4-(4-tert-butylphenyl)butanoic acid 4-t-Bu 439.49* 401916-49-2 Steric hindrance; modulates peptide conformation.
(S)-3-Fmoc-amino-4-(3-trifluoromethylphenyl)butanoic acid 3-CF₃ 469.45* Not provided Meta-substitution alters electronic interactions in binding pockets.
(S)-3-Fmoc-amino-4-(4-methylphenyl)butanoic acid 4-CH₃ 415.49 1932821-84-5 Electron-donating group; improves solubility in non-polar solvents.

*Calculated based on molecular formulas.

Key Observations:
  • Positional Isomerism : Meta-substituted derivatives (e.g., 3-CN, 3-CF₃) may exhibit distinct binding modes compared to para-substituted analogues (e.g., 4-CF₃, 4-I) due to spatial arrangement differences in receptor sites .
  • Lipophilicity: The 4-iodophenyl analogue (LogP ~5.2) is significantly more lipophilic than the 3-cyanophenyl compound (LogP ~3.1), affecting membrane permeability and pharmacokinetics.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The fluorenyl group, combined with the amino and carboxylic acid functionalities, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O4, and it has a molecular weight of approximately 420.47 g/mol. The structure includes:

  • Fluorenylmethoxycarbonyl group : This protective group is commonly used in peptide synthesis.
  • Amino group : Imparts potential for interaction with various biological receptors.
  • Carboxylic acid group : Enhances solubility and interaction with biological systems.

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The mechanism of action for this compound may involve:

  • Enzyme inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting various biochemical pathways .
  • Receptor modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors or other cellular targets.

Antimicrobial Activity

Studies have demonstrated that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the structure can enhance activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from fluorenone have shown efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

Anticancer Activity

Fluorene derivatives have also been investigated for their anticancer properties. Research indicates that certain structural modifications can lead to enhanced antiproliferative effects by acting as inhibitors of type I topoisomerase . The introduction of specific functional groups has been correlated with increased cytotoxicity against cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorenone derivatives, including those structurally related to this compound). Results indicated that derivatives with electron-withdrawing groups exhibited enhanced activity against biofilm-forming bacteria .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer potential .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundFluorenylmethoxycarbonyl, amino, carboxylic acidAntimicrobial, anticancer
TiloroneFluorene derivativeAntiviral, anticancer
9-FluorenoneBasic fluorenone structureAntimicrobial, antioxidant

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